molecular formula C16H21N3O2S B2844817 N-{1-[(3-cyanophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide CAS No. 2415462-92-7

N-{1-[(3-cyanophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide

Cat. No.: B2844817
CAS No.: 2415462-92-7
M. Wt: 319.42
InChI Key: LUYAITMAKGHTES-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis were published .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Scientific Research Applications

1. Neurological and Psychiatric Applications

N-alkylated arylsulfonamides, such as N-{1-[(3-cyanophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide, have been identified for their potential in treating central nervous system (CNS) disorders. They have been explored for their properties as selective 5-HT7 receptor antagonists or multifunctional agents in the treatment of complex diseases. Specific compounds in this category have demonstrated antidepressant-like and pro-cognitive properties in animal models, suggesting their potential therapeutic use in CNS disorders (Canale et al., 2016).

2. Anticancer Research

Aromatic sulfonamides containing a piperidine moiety have shown promising results in anticancer research. These compounds have induced oxidative stress and glutathione depletion in various cancer cell lines, including melanoma and leukemia. Some derivatives exhibited cytotoxic effects at low concentrations, highlighting their potential as oxidative stress-inducing anticancer agents (Madácsi et al., 2013).

3. Antimicrobial Applications

Studies have been conducted on the synthesis and antimicrobial evaluation of novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a sulfonamide moiety. These compounds, incorporating the this compound structure, have shown promising results as antimicrobial agents. This research underlines the potential application of these compounds in treating bacterial and fungal infections (Darwish et al., 2014).

4. Inhibitors in Cell Regulation

Compounds with a similar structure have been evaluated for their activity on human beta(3)-adrenergic receptors. These novel sulfonamides demonstrated potent agonistic activity, suggesting their role in cellular regulation mechanisms. Such compounds could be significant in studying cell signaling pathways and potentially in the development of treatments for related disorders (Hu et al., 2001).

Mechanism of Action

While the mechanism of action for this specific compound is not clear, piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Future Directions

Piperidine derivatives continue to be an area of interest in drug discovery due to their wide range of biological activities . Further exploration of the core structure using chemistry approaches and biological screening may yield important leads .

Properties

IUPAC Name

N-[1-[(3-cyanophenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c17-11-13-2-1-3-14(10-13)12-19-8-6-15(7-9-19)18-22(20,21)16-4-5-16/h1-3,10,15-16,18H,4-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUYAITMAKGHTES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NC2CCN(CC2)CC3=CC(=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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